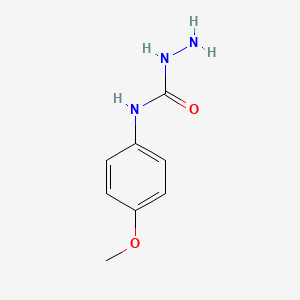

3-Amino-1-(4-methoxyphenyl)urea

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-amino-3-(4-methoxyphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-13-7-4-2-6(3-5-7)10-8(12)11-9/h2-5H,9H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRLBDHCXNYCIIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00449192 | |

| Record name | 3-amino-1-(4-methoxyphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62774-59-8 | |

| Record name | 3-amino-1-(4-methoxyphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Amino 1 4 Methoxyphenyl Urea

Established Synthetic Pathways for the Urea (B33335) Core

The construction of the urea moiety in 3-Amino-1-(4-methoxyphenyl)urea can be approached through several reliable synthetic routes. These methods primarily involve the formation of the central carbonyl group flanked by two nitrogen atoms.

Carbonylation Reactions (e.g., using triphosgene (B27547), 1,1′-carbonyldiimidazole)

Carbonylation reactions provide a direct and versatile route to ureas. Reagents like triphosgene and 1,1′-carbonyldiimidazole (CDI) serve as effective carbonyl sources.

Triphosgene: A solid and safer alternative to the highly toxic phosgene (B1210022) gas, triphosgene is a valuable reagent for urea synthesis. researchgate.netcommonorganicchemistry.com The reaction typically involves the sequential addition of two different amines to triphosgene, allowing for the one-pot synthesis of unsymmetrical ureas. nih.gov For the synthesis of this compound, 4-methoxyaniline would first react with triphosgene to form an isocyanate intermediate. Subsequent reaction with hydrazine (B178648) would yield the target molecule. The process often requires a base, such as triethylamine, to neutralize the generated acid. nih.gov This method has been successfully applied to the synthesis of various urea-based compounds, including complex molecules and potential kinase inhibitors. nih.govnih.gov

1,1′-Carbonyldiimidazole (CDI): CDI is another versatile and widely used reagent for synthesizing compounds with carbonyl functional groups. koreascience.krchemicalbook.com It reacts with amines to form ureas, carbamates, and amides. chemicalbook.comwikipedia.org The reaction of CDI with an amine, such as 4-methoxyaniline, would initially form an activated carbamoyl-imidazole intermediate. This intermediate would then react with a second amine, in this case, hydrazine, to produce the desired urea. organic-chemistry.org This method is known for its mild reaction conditions and is suitable for a broad range of substrates, including unprotected α-amino acids. chemicalbook.com

Table 1: Comparison of Carbonylation Reagents for Urea Synthesis

| Reagent | Advantages | Disadvantages | Key Considerations |

|---|---|---|---|

| Triphosgene | Solid, easier to handle than phosgene. commonorganicchemistry.com Efficient for one-pot synthesis of unsymmetrical ureas. nih.gov | Forms highly toxic phosgene in situ. commonorganicchemistry.com Requires careful control of reaction conditions to avoid side products. | Reaction order of addition is crucial. commonorganicchemistry.com Often requires a base like triethylamine. nih.gov |

| 1,1′-Carbonyldiimidazole (CDI) | Versatile reagent for various carbonyl compounds. koreascience.krchemicalbook.com Mild reaction conditions. organic-chemistry.org Can be used in aqueous media. chemicalbook.com | Can be sensitive to moisture. wikipedia.org | Forms an activated carbamoyl-imidazole intermediate. organic-chemistry.org |

Reactions of Substituted Anilines with Isocyanates or Carbamates

A common and straightforward method for synthesizing unsymmetrical ureas involves the reaction of a substituted aniline (B41778) with an appropriate isocyanate or carbamate (B1207046).

To synthesize this compound, 4-methoxyaniline could be reacted with a suitable isocyanate precursor or a carbamate. For instance, the reaction of 4-methoxyaniline with an isocyanate would directly yield the urea linkage. asianpubs.org Alternatively, phenyl carbamates can serve as stable intermediates that react with amines under mild conditions to form ureas in high yields. google.com The synthesis of this compound can also be achieved by reacting hydrazine hydrate (B1144303) with a carbamate like phenyl 2-methoxy-5-methylphenylcarbamate. This approach avoids the direct handling of potentially hazardous isocyanates. google.com

Hofmann Rearrangement and Analogous Strategies

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. wikipedia.orgmasterorganicchemistry.com This in-situ generation of an isocyanate can be exploited for urea synthesis. thieme-connect.comresearchgate.net

In a modified Hofmann rearrangement, an amide can be treated with an oxidant like (diacetoxyiodo)benzene (B116549) in the presence of an amine. thieme-connect.com The amide undergoes rearrangement to form an isocyanate, which is then trapped by the amine to produce a urea. For the synthesis of this compound, a suitable amide precursor would be rearranged in the presence of hydrazine. This method offers a convenient route to symmetrical and unsymmetrical ureas under relatively mild conditions. thieme-connect.comresearchgate.net The Curtius and Lossen rearrangements are analogous strategies that also generate isocyanate intermediates from acyl azides and hydroxamic acids, respectively, and can be adapted for urea synthesis. rsc.orgrsc.org

Metal-Catalyzed Urea Formation (e.g., Palladium, Indium)

Modern synthetic methods have introduced metal catalysts to facilitate urea formation, often with high efficiency and under milder conditions than traditional methods.

Palladium-Catalyzed Carbonylation: Palladium catalysts are effective for the oxidative carbonylation of amines to form ureas. acs.orgacs.orgresearchgate.netresearchgate.net This reaction typically involves carbon monoxide and an oxidant. For instance, a palladium(II) iodide/potassium iodide system can catalyze the reaction of amines with a mixture of carbon monoxide and air to produce symmetrical and unsymmetrical ureas. acs.orgacs.org The synthesis of this compound could potentially be achieved by the palladium-catalyzed carbonylation of a mixture of 4-methoxyaniline and hydrazine.

Indium-Catalyzed Reactions: Indium catalysts have also emerged as effective promoters for urea synthesis. Indium(III) triflate can catalyze the synthesis of N-substituted ureas from amines and urea itself, which acts as a carbonyl source. organic-chemistry.orgthieme-connect.com This method is advantageous as it avoids toxic reagents and often allows for easy product isolation. organic-chemistry.orgthieme-connect.com Another approach involves the use of indium catalysts for the conversion of silylamines and carbon dioxide into ureas. nih.gov

Table 2: Overview of Metal-Catalyzed Urea Synthesis

| Metal Catalyst | Reactants | Key Features | Potential Application for this compound |

|---|---|---|---|

| Palladium | Amines, Carbon Monoxide, Oxidant | High catalytic efficiency, applicable to a range of amines. acs.orgacs.org | Oxidative carbonylation of 4-methoxyaniline and hydrazine. |

| Indium | Amines, Urea or CO2 | Avoids toxic reagents, mild conditions, easy product isolation. organic-chemistry.orgthieme-connect.comnih.gov | Reaction of 4-methoxyaniline and hydrazine with urea or CO2 as the carbonyl source. |

Amine-Isocyanate Condensation Reactions

The direct condensation of an amine with an isocyanate is a fundamental and widely used method for forming the urea linkage. asianpubs.org To synthesize this compound, one could react 4-methoxyphenyl (B3050149) isocyanate with hydrazine. The isocyanate itself can be prepared from the corresponding amine, 4-methoxyaniline, by reacting it with a phosgene equivalent like triphosgene. asianpubs.org This two-step, one-pot procedure is a common strategy for preparing unsymmetrical ureas. The reaction is typically fast and efficient.

Metal-Free Methods Utilizing Carbon Dioxide as a C1 Building Block

In the push for greener and more sustainable chemical processes, the use of carbon dioxide (CO2) as a C1 building block has gained significant attention. psu.edursc.org Metal-free methods have been developed for the direct synthesis of ureas from amines and CO2. psu.edursc.org These reactions often proceed under elevated temperature and pressure and are believed to occur via an alkyl ammonium (B1175870) alkyl carbamate intermediate. psu.edu While this method is promising for the synthesis of symmetrical ureas from primary aliphatic amines, its application to aromatic amines can be more challenging. psu.edu However, the direct synthesis of ureas from CO2 and ammonia (B1221849) is a well-established industrial process, highlighting the potential of CO2 as a viable carbonyl source for urea production. researchgate.netacs.org

Use of Methyl Pyruvate (B1213749) Oxime as a Carbonyl Synthon

A modern approach to synthesizing unsymmetrical ureas involves the use of methyl pyruvate oxime as a carbonyl synthon. organic-chemistry.org This method provides a safer and more stable alternative to traditional, often toxic, carbonylation agents like phosgene. organic-chemistry.org The process leverages a Beckmann fragmentation to produce isocyanates, which are subsequently trapped by nucleophiles, such as primary amines, to form the desired urea compounds. organic-chemistry.org The versatility of this method allows for the inclusion of a wide array of nucleophiles. organic-chemistry.org Optimized conditions, such as the use of Ishikawa's reagent in toluene (B28343) at low temperatures, have been shown to result in high reaction efficiency, making this a valuable strategy for the modular synthesis of complex molecules. organic-chemistry.org

Functional Group Interconversions of the Amino Moiety

The amino group of this compound is a key site for various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions.

Oxidation Reactions

The primary amino group can be oxidized to a nitro group. For instance, treatment with potassium permanganate (B83412) (KMnO₄) in the presence of sulfuric acid (H₂SO₄) can convert the amino moiety into a nitro derivative, yielding 3-nitro-1-(4-methoxyphenyl)urea. It is also noted that strong oxidizing agents have the potential to degrade the urea linkage itself.

Reduction Reactions

The urea functional group can undergo reduction. Catalytic hydrogenation, for example using hydrogen gas (H₂) over a palladium-on-carbon catalyst (Pd-C), can reduce the urea to a biuret (B89757) derivative while leaving the methoxyphenyl group intact.

Nucleophilic Substitution Reactions

The methoxy (B1213986) group on the phenyl ring is susceptible to nucleophilic aromatic substitution under specific conditions. Key transformations include:

Demethylation: Reaction with boron tribromide (BBr₃) in dichloromethane (B109758) can replace the methoxy group with a hydroxyl group, forming 3-amino-1-(4-hydroxyphenyl)urea.

Halogenation: The use of reagents like phosphorus pentachloride (PCl₅) or phosphorus tribromide (PBr₃) can substitute the methoxy group with chlorine or bromine, respectively.

Hydrolytic Cleavage of the Urea Bond

The urea bond in this compound is subject to hydrolysis under both acidic and basic conditions.

Acidic Hydrolysis: Treatment with concentrated hydrochloric acid (HCl) at elevated temperatures (e.g., 80°C) can cleave the urea bond, resulting in the formation of 4-methoxyaniline and 3-aminourea derivatives.

Basic Hydrolysis: In the presence of a base such as sodium hydroxide (B78521) (NaOH) at around 60°C, the urea bond can be cleaved to produce ammonia and a carbamate intermediate, which can further decompose.

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives. A common synthetic route involves the reaction of hydrazine hydrate with a suitable carbamate precursor, such as phenyl 2-methoxy-5-methylphenylcarbamate, in a solvent like acetonitrile. The addition of a small amount of water can facilitate the dissolution of reactants.

For multi-component reactions, such as those used to synthesize precursors, adjusting the molar ratios of the reactants is a key optimization parameter. For example, a 1:1:1:8 molar ratio of aldehyde, ketone, ester, and ammonium acetate (B1210297) has been used in certain syntheses. Progress of the reaction is typically monitored using techniques like Thin Layer Chromatography (TLC). Following the reaction, purification methods such as recrystallization from solvents like dimethylformamide (DMF) or column chromatography are employed to enhance the purity of the final product.

Data Tables

Table 1: Functional Group Interconversions of this compound

| Reaction Type | Reagent(s) | Product | Reference |

| Oxidation | KMnO₄, H₂SO₄ | 3-Nitro-1-(4-methoxyphenyl)urea | |

| Reduction | H₂/Pd-C | Biuret derivative | |

| Demethylation | BBr₃, CH₂Cl₂ | 3-Amino-1-(4-hydroxyphenyl)urea | |

| Halogenation | PCl₅ or PBr₃ | Chloro- or bromo-phenyl derivatives |

Table 2: Hydrolytic Cleavage of this compound

| Condition | Reagent(s) | Temperature | Products | Reference |

| Acidic | Concentrated HCl | 80°C | 4-Methoxyaniline, 3-Aminourea derivatives | |

| Basic | 1M NaOH | 60°C | Ammonia, Carbamate intermediate |

Considerations for Industrial Scale-Up in Urea Synthesis

The successful industrial scale-up of the synthesis of this compound, and substituted ureas in general, hinges on a meticulous approach that bridges laboratory-scale findings with the demands of full-scale production. google.com This transition is not merely a linear increase in the quantities of reactants but involves a comprehensive evaluation of reaction kinetics, thermodynamics, and process control. nih.gov

Key Challenges and Considerations in Scale-Up:

The journey from a laboratory flask to a large industrial reactor presents a multitude of challenges that must be addressed to ensure a successful and economical manufacturing process. These challenges are often interrelated and require a holistic approach to process design and optimization.

One of the primary hurdles is the non-linear nature of scaling up. nih.gov Chemical and physical phenomena that are negligible at the lab bench can become significant at the pilot or industrial scale. These include:

Reaction Kinetics and Thermodynamics: The rate of reaction and the management of heat generated (or absorbed) are critical. Exothermic reactions, in particular, require robust cooling systems to prevent temperature runaways, which could lead to side reactions, product degradation, or unsafe operating conditions. researchgate.net A thorough thermodynamic analysis is essential for successful pilot plant scale-up. nih.gov

Heat and Mass Transfer: As the reactor volume increases, the surface-area-to-volume ratio decreases, which can impede efficient heat transfer. nih.govgoogle.com Similarly, ensuring uniform mixing and mass transfer becomes more complex in larger vessels, potentially leading to localized "hot spots" or concentration gradients that can affect yield and purity. wipo.intwikipedia.org

Fluid Dynamics and Mixing: The efficiency of mixing is crucial for achieving consistent reaction conditions throughout the vessel. The type of agitator, its speed, and the reactor geometry all play a significant role in determining the flow patterns and mixing efficiency. wipo.intwikipedia.org Improper mixing can result in lower yields, poor selectivity, and an increase in impurities. wipo.int

Solvent Recovery and Waste Management: The choice of solvents and the implementation of efficient recovery and recycling systems are critical for both economic and environmental reasons. The chemical industry is increasingly focused on sustainable practices, which include minimizing waste streams and reducing the environmental footprint of manufacturing processes.

From Laboratory to Pilot Plant to Production:

The scale-up process is typically a staged approach, moving from the laboratory to a pilot plant before committing to the significant capital investment of a full-scale production facility.

Laboratory Scale: This is where the initial synthesis route is developed and optimized. Key parameters such as reaction temperature, pressure, reactant concentrations, and catalyst selection are determined.

Pilot Plant: A pilot plant serves as an intermediate step to test the process on a larger scale (e.g., 15-50 liter reactors). nih.gov It allows engineers to gather critical data for the design of the commercial-scale plant, identify potential operational issues, and refine the process control strategy. The pilot plant phase is crucial for de-risking the project and ensuring that the process is robust and scalable.

Industrial Scale: This is the full-scale production facility, designed based on the data and experience gained from the laboratory and pilot plant stages. Continuous process control and optimization are essential for maintaining product quality and maximizing efficiency.

Process Control and Optimization:

In a batch manufacturing process, which is common for specialty chemicals, process control involves monitoring and adjusting key parameters in real-time to ensure the reaction proceeds as intended. This can involve the use of various sensors and analytical techniques to track temperature, pressure, pH, and reactant concentrations. Advanced process control strategies, including model-based control and run-to-run optimization, can be employed to improve consistency and yield.

Techno-Economic Analysis:

Interactive Data Tables

Below are data tables summarizing key considerations for the industrial scale-up of urea synthesis.

Table 1: Key Parameters in Urea Synthesis Scale-Up

| Parameter | Laboratory Scale (Typical) | Pilot Plant Scale (Typical) | Industrial Scale (Typical) | Key Considerations for Scale-Up |

| Batch Size | Millimoles to grams | Kilograms | Tons | Non-linear effects on kinetics and heat transfer. nih.gov |

| Reactor Volume | Milliliters to Liters | 15 - 100 Liters | >1000 Liters | Surface-area-to-volume ratio decreases, impacting heat transfer. nih.govgoogle.com |

| Mixing | Magnetic stirrer | Mechanical agitator | High-torque mechanical agitator | Ensuring homogeneity and avoiding localized hot spots. wipo.intwikipedia.org |

| Heat Control | Heating mantle/ice bath | Jacketed vessel with heat transfer fluid | Integrated heating/cooling systems | Preventing temperature runaways and ensuring optimal reaction temperature. researchgate.net |

| Process Control | Manual | Semi-automated with basic sensors | Fully automated with advanced process analytical technology (PAT) | Maintaining consistent product quality and optimizing yield. |

Table 2: Scale-Up Stages and Objectives

| Stage | Primary Objective | Key Activities | Expected Outcome |

| Laboratory | Proof of concept, route scouting | Synthesis, optimization of reaction conditions, initial analytical method development | A viable synthetic route with preliminary yield and purity data. |

| Pilot Plant | Process validation, data for scale-up | Testing at intermediate scale, identifying operational challenges, refining process control, generating material for further testing. | A robust and scalable process with a well-defined operational window and data for designing the production plant. |

| Industrial Production | Commercial manufacturing | Continuous operation, process optimization, quality control, cost management | Consistent production of the final product meeting all quality specifications in an economically viable manner. |

Synthesis and Characterization of Derivatives of 3 Amino 1 4 Methoxyphenyl Urea

Strategies for Structural Diversification via the Amino Group and Phenyl Moieties

The structural framework of 3-amino-1-(4-methoxyphenyl)urea allows for extensive modification at both the terminal amino group and the phenyl ring, enabling the creation of diverse chemical libraries. The reactivity of the terminal amino group makes it a prime target for derivatization. It can act as a nucleophile in reactions with various electrophiles. For instance, condensation reactions with aldehydes and ketones can yield Schiff base derivatives. Furthermore, acylation with acid chlorides or anhydrides, and reactions with isocyanates or isothiocyanates can introduce a variety of substituents, expanding the structural complexity of the parent molecule.

Incorporation into Heterocyclic Systems (e.g., β-lactams, pyrazolo[3,4-d]pyrimidines, benzoxazolones)

The urea (B33335) functionality and its derivatives are valuable precursors for the synthesis of various heterocyclic systems. The strategic placement of reactive groups on the this compound scaffold can facilitate cyclization reactions to form these complex structures.

β-Lactams (Azetidin-2-ones): The 3-amino group on a β-lactam ring is a crucial handle for structural modifications. srce.hr While direct synthesis from this compound is less common, the underlying principle involves using an amino-functionalized component in a cyclization reaction. A prevalent method for β-lactam synthesis is the Staudinger [2+2] cycloaddition between a ketene (B1206846) and an imine. nih.govresearchgate.netnih.govfarmaceut.org In a relevant synthetic approach, a 3-amino-β-lactam, such as (±)-trans-3-amino-1-(4-fluorophenyl)-4-(4-methoxyphenyl)azetidin-2-one, can be reacted with various isocyanates to form novel trans-β-lactam ureas. srce.hrfarmaceut.org This demonstrates how the amino group of a β-lactam can be derivatized to incorporate a urea moiety, including those with a 4-methoxyphenyl (B3050149) group. srce.hr

Pyrazolo[3,4-d]pyrimidines: These compounds are recognized as bioisosteres of purines and exhibit a wide range of pharmacological activities. nih.gov Their synthesis often involves the construction of the pyrimidine (B1678525) ring onto a pre-existing pyrazole (B372694) core. Derivatives can be synthesized by reacting a pyrazolo[3,4-d]pyrimidine precursor, such as 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol, with various alkylating agents. nih.gov The amino group at certain positions of the pyrazolo[3,4-d]pyrimidine scaffold is a key site for introducing diversity, for example, through nucleophilic substitution reactions. nih.gov

Benzoxazolones: While direct synthesis from this compound is not explicitly detailed in the provided context, benzoxazolones are typically formed via cyclization of ortho-substituted aminophenols with reagents like phosgene (B1210022) or urea. The urea moiety itself can act as a carbonyl source in intramolecular cyclization reactions, suggesting a potential pathway for incorporating the 4-methoxyphenylurea (B72069) structure into such heterocyclic systems.

Design and Synthesis of Diarylurea Scaffolds with 4-Methoxyphenyl Moieties

The diarylurea scaffold is a significant pharmacophore in medicinal chemistry. researchgate.net The synthesis of these structures, particularly unsymmetrical diarylureas containing a 4-methoxyphenyl group, is a key focus of synthetic efforts. A common and versatile method involves the reaction of a substituted aniline (B41778) with an isocyanate.

For instance, to synthesize a diarylurea with a 4-methoxyphenyl moiety, one could react 4-methoxyaniline with a substituted phenyl isocyanate. Alternatively, a substituted aniline can be treated with a phosgene equivalent, such as triphosgene (B27547), to generate an in-situ isocyanate, which is then reacted with 4-methoxyaniline. mdpi.com This step-wise approach allows for the controlled assembly of unsymmetrical diarylureas.

Several research efforts have focused on designing and synthesizing novel diarylurea derivatives based on the structures of known biologically active agents. documentsdelivered.comnih.gov For example, new series of compounds have been created by replacing parts of a known drug scaffold, like sorafenib, with other moieties while retaining the core diarylurea structure with groups like 4-methoxyphenyl. nih.govnih.gov These synthetic strategies often involve multi-step sequences to build the desired molecules. nih.gov

| Reaction Type | Reactants | Key Features | Reference |

| Urea Formation | Substituted Aniline + Isocyanate | Direct and efficient method for symmetrical and unsymmetrical ureas. | srce.hr |

| Urea Formation | Substituted Aniline + Triphosgene, then second Aniline | In-situ formation of isocyanate allows for controlled synthesis of unsymmetrical ureas. | mdpi.com |

| Scaffold Modification | N-aryl-N'-benzylurea Synthesis | Insertion of a methylene (B1212753) linker to increase molecular flexibility. | mdpi.com |

| Heterocycle-based Urea | Reaction of Aminophenoxy Quinoxalindione with Isocyanates | Building diarylurea functionality onto a pre-existing heterocyclic system. | nih.gov |

This table summarizes general strategies for synthesizing diarylurea scaffolds.

Analytical Characterization Methodologies for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide critical data for confirming the structure of 4-methoxyphenyl urea derivatives.

¹H NMR: In the proton NMR spectrum of a typical 1,3-disubstituted urea containing a 4-methoxyphenyl group, characteristic signals can be observed. The protons of the methoxy (B1213986) group (-OCH₃) typically appear as a sharp singlet around 3.7-3.8 ppm. rsc.org The aromatic protons on the 4-methoxyphenyl ring usually present as two doublets in the range of 6.8-7.5 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. The NH protons of the urea linkage give rise to signals that can be broad and vary in chemical shift (often between 8.3 and 10.5 ppm) depending on the solvent and substitution, and these protons are typically exchangeable with D₂O. nih.gov

¹³C NMR: The carbon NMR spectrum provides complementary information. The carbonyl carbon (C=O) of the urea moiety shows a characteristic signal in the downfield region, typically around 153-155 ppm. The carbon of the methoxy group appears around 55 ppm. rsc.org The aromatic carbons can be seen in the 114-155 ppm range, with the carbon attached to the oxygen (C-OCH₃) appearing at the lower field end of this range (around 153-154 ppm).

Table 1: Representative NMR Data for Diarylurea Scaffolds with 4-Methoxyphenyl Moieties

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H | Urea (NH ) | 8.3 - 10.5 (broad singlet) | nih.gov |

| ¹H | Aromatic (H ) | 6.8 - 7.5 (multiplets/doublets) | |

| ¹H | Methoxy (OCH ₃) | 3.7 - 3.8 (singlet) | rsc.org |

| ¹³C | Urea (C =O) | ~153 - 155 | |

| ¹³C | Aromatic (C ) | ~114 - 154 |

This interactive table provides typical NMR chemical shift ranges for key functional groups.

IR spectroscopy is used to identify the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies. For derivatives of this compound, key absorptions include:

N-H Stretching: The N-H bonds of the urea and amino groups typically show sharp or broad absorption bands in the region of 3100-3400 cm⁻¹.

C=O Stretching: The carbonyl group of the urea is a strong absorber and displays a characteristic sharp peak, typically in the range of 1630-1660 cm⁻¹. nih.gov

C-N Stretching: These vibrations are usually found in the 1200-1400 cm⁻¹ region.

C-O Stretching: The aryl-alkyl ether linkage of the methoxy group gives rise to strong absorptions, often around 1240 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, which can be used to determine the precise elemental formula of the synthesized compound. This is crucial for confirming that the product has the expected atomic composition. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov It is particularly useful for analyzing reaction mixtures, identifying products, and confirming the molecular weight of the target compounds in a complex matrix. nih.gov

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. This method provides precise information on bond lengths, bond angles, and conformations of molecules, as well as insights into the nature of intermolecular interactions that dictate the packing of molecules in the crystal lattice. For derivatives of this compound, X-ray diffraction studies have been instrumental in elucidating their solid-state structures and understanding the non-covalent forces that govern their supramolecular assembly.

A pertinent example is the crystal structure of 3-{(E)-[4-(4-Hydroxy-3-methoxyphenyl)butan-2-ylidene]amino}-1-phenylurea. iucr.orgiucr.org In this derivative, the asymmetric unit comprises two independent molecules, A and B. iucr.orgiucr.org The urea moiety is disubstituted, with one amine linked to a phenyl ring and the other to an imine. iucr.orgiucr.org The phenyl ring is twisted out of the plane of the urea core, with dihedral angles of 25.57(11)° for molecule A and 29.13(10)° for molecule B. iucr.orgiucr.org The molecules adopt twisted conformations, with the dihedral angles between the outer benzene rings being 38.64(81)° in molecule A and 48.55(7)° in molecule B. iucr.orgiucr.org

Intramolecular hydrogen bonds of the amine-N—H⋯N(imine) and hydroxyl-O—H⋯O(methoxy) types are observed, forming S(5) loops. iucr.orgiucr.org In the crystal, crucial amide-N—H⋯O(amide) hydrogen bonds link molecules A and B, creating an eight-membered {⋯HNCO}2 synthon. iucr.orgiucr.org Further intermolecular associations, including hydroxyl-O—H⋯N(imine) and phenylamine-N—H⋯O(methoxy) hydrogen bonds, extend the structure into supramolecular layers in the ac plane. iucr.orgiucr.org The three-dimensional architecture is completed by benzene-C—H⋯O(hydroxy) interactions that connect these layers. iucr.orgiucr.org

Another relevant study is the X-ray diffraction analysis of N-(4-Methoxyphenyl)thiourea. researchgate.net The crystal structure reveals that the dihedral angle between the benzene ring and the thiourea (B124793) group is 59.23(4)°. researchgate.net The molecules in the crystal are linked by N—H⋯O/S hydrogen bonds, which form a two-dimensional network. researchgate.net

The crystallographic data for these derivatives provide a framework for understanding the potential solid-state behavior of this compound and its analogues. The presence of the urea and 4-methoxyphenyl groups suggests a high propensity for the formation of strong hydrogen bonds and other specific intermolecular interactions, which are key determinants of their physicochemical properties and biological activity. The use of computational tools, such as Hirshfeld surface analysis, can further aid in the detailed investigation of these intermolecular contacts. iucr.orgiucr.org

Crystallographic Data for a Derivative: 3-{(E)-[4-(4-Hydroxy-3-methoxyphenyl)butan-2-ylidene]amino}-1-phenylurea iucr.orgiucr.org

| Parameter | Value |

| Empirical Formula | C₁₈H₂₁N₃O₃ |

| Formula Weight | 343.38 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.4293 (4) |

| b (Å) | 11.2355 (3) |

| c (Å) | 20.9334 (6) |

| α (°) | 90 |

| β (°) | 108.682 (1) |

| γ (°) | 90 |

| Volume (ų) | 3438.3 (2) |

| Z | 8 |

| Temperature (K) | 293 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

Crystallographic Data for N-(4-Methoxyphenyl)thiourea researchgate.net

| Parameter | Value |

| Empirical Formula | C₈H₁₀N₂OS |

| Formula Weight | 182.24 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.7328 (2) |

| b (Å) | 8.3813 (2) |

| c (Å) | 9.0571 (2) |

| α (°) | 63.779 (1) |

| β (°) | 72.413 (1) |

| γ (°) | 83.428 (1) |

| Volume (ų) | 436.96 (2) |

| Z | 2 |

| Temperature (K) | 100 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

Reaction Mechanisms and Mechanistic Investigations

Elucidation of Urea (B33335) Formation Pathways

The formation of the urea moiety is a cornerstone of synthetic organic chemistry, with several established pathways applicable to the synthesis of unsymmetrical ureas like 3-Amino-1-(4-methoxyphenyl)urea. The choice of method often depends on the availability of starting materials and desired reaction conditions.

Common synthetic strategies for urea formation include:

Amine and Isocyanate Reaction : A direct and efficient method involves the reaction of an amine with an isocyanate. commonorganicchemistry.com For the target molecule, this would conceptually involve reacting p-methoxyphenyl isocyanate with hydrazine (B178648). This reaction is typically performed in a suitable solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) at room temperature and does not require a base. commonorganicchemistry.com

Amine and Carbamate (B1207046) Reaction : The reaction between an amine and a reactive carbamate can yield urea products. commonorganicchemistry.com Phenyl carbamates are frequently used, though these reactions can be reversible and prone to side-product formation. commonorganicchemistry.com A more efficient, two-step approach for producing monosubstituted ureas utilizes a reagent like 4-nitrophenyl-N-benzylcarbamate, which reacts with an amine, followed by hydrogenolysis to yield the final urea. bioorganic-chemistry.com

Use of Phosgene (B1210022) Equivalents : Reagents like carbonyldiimidazole (CDI) and triphosgene (B27547) serve as safer, easier-to-handle alternatives to highly toxic phosgene gas. commonorganicchemistry.com However, the order of reagent addition is critical when using these methods to prevent the formation of symmetrical urea byproducts. commonorganicchemistry.com Triphosgene, for instance, generates phosgene in situ. commonorganicchemistry.com

Curtius Rearrangement : This pathway can be employed when a carboxylic acid is the starting material instead of an amine. commonorganicchemistry.com The rearrangement proceeds through an acyl azide (B81097) and an isocyanate intermediate, which can then be trapped by an amine or hydrazine.

Table 1: General Pathways for Urea Formation

| Pathway | Reagents | Key Considerations |

|---|---|---|

| Amine + Isocyanate | Amine, Isocyanate | Simple and direct; no base required. commonorganicchemistry.com |

| Amine + Carbamate | Amine, Phenyl Carbamate | Can be reversible and form side products. commonorganicchemistry.com |

| Phosgene Equivalents | Amine, CDI or Triphosgene | Order of addition is crucial to avoid symmetrical byproducts. commonorganicchemistry.com |

Mechanisms of Functional Group Transformations on this compound Scaffolds

The this compound scaffold possesses several reactive sites—the terminal primary amino group, the urea linkage, and the methoxy-substituted phenyl ring—that can undergo a variety of functional group transformations.

Reactions of the Amino Group : The terminal primary amine is a key site for derivatization. It can react with carbonyl compounds, such as aldehydes and ketones, to form Schiff base (imine) intermediates. nih.gov This condensation reaction is fundamental in the synthesis of more complex molecules. Furthermore, the amino group can participate in cyclization reactions, for example, with 1,2,4-triazine (B1199460) derivatives to generate fused heterocyclic systems.

Reactions of the Urea Linkage : The urea bond itself can be cleaved under hydrolytic conditions. Acidic hydrolysis, for instance, can break the C-N bond to yield precursor amines or their derivatives.

Reactions of the Phenyl Ring and Methoxy (B1213986) Group : The methoxy group on the phenyl ring is an electron-donating group that influences the ring's reactivity. It can be cleaved under specific conditions, such as treatment with boron tribromide (BBr₃), to yield the corresponding phenol, 3-amino-1-(4-hydroxyphenyl)urea.

Table 2: Potential Functional Group Transformations

| Functional Group | Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|---|

| Terminal Amino Group | Schiff Base Formation | Aldehydes or Ketones | Imine Derivatives nih.gov |

| Terminal Amino Group | Cyclization | 1,2,4-Triazine derivatives | Fused Heterocycles |

| Urea Linkage | Acidic Hydrolysis | Concentrated HCl, Heat | Cleavage to amine derivatives |

Role of In Situ Generated Intermediates in Reaction Progression

Many of the synthetic and transformational pathways involving this compound proceed through reactive, short-lived intermediates that are generated in situ. These intermediates are not typically isolated but are crucial for the progression of the reaction.

In pathways utilizing phosgene equivalents like triphosgene, an isocyanate is the key in situ generated intermediate that subsequently reacts with an amine to form the urea. commonorganicchemistry.com Similarly, the Curtius rearrangement proceeds through the formation of an isocyanate from a carboxylic acid precursor. commonorganicchemistry.com

Analysis of Side Reactions and Byproduct Formation (e.g., 1,3-bis(4-methoxyphenyl)urea)

In the synthesis of unsymmetrical ureas, the formation of symmetrical ureas is a common side reaction. commonorganicchemistry.com The compound 1,3-bis(4-methoxyphenyl)urea is a potential symmetrical byproduct in the synthesis of this compound. sigmaaldrich.com

This type of byproduct can arise through several mechanisms:

If p-methoxyphenyl isocyanate is used as a precursor, it can react with p-methoxyaniline present as an impurity or formed from hydrolysis of the isocyanate.

When using activating agents like CDI or triphosgene, if the amine (e.g., p-methoxyaniline) is added before the second amine component (hydrazine, in this case), it can react with the activated intermediate to form the symmetrical urea. commonorganicchemistry.com Careful control over the order of reagent addition is therefore necessary to minimize this side reaction. commonorganicchemistry.com

Reactions involving phenyl carbamates are also noted to be susceptible to the formation of side products. commonorganicchemistry.com

Table 3: Common Side Reactions and Byproducts

| Reaction Type | Potential Side Reaction | Resulting Byproduct | Prevention Strategy |

|---|---|---|---|

| Synthesis via Isocyanate | Isocyanate reacts with precursor amine | Symmetrical Urea (e.g., 1,3-bis(4-methoxyphenyl)urea) sigmaaldrich.com | Purity of reagents, controlled stoichiometry |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been instrumental in elucidating the electronic structure of 3-Amino-1-(4-methoxyphenyl)urea and related compounds. A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and stability. nih.govnih.gov A smaller gap generally indicates higher reactivity. nih.gov

Studies on similar molecular frameworks reveal that the distribution of HOMO and LUMO orbitals is crucial for understanding charge transfer within the molecule. nih.gov For instance, in related pyrazolo[3,4-d]pyrimidine derivatives, the HOMO and LUMO are often localized on different parts of the molecule, indicating the potential for intramolecular charge transfer upon electronic excitation. nih.gov The calculated HOMO-LUMO energy gap for such compounds suggests a propensity for charge transfer to occur within the molecule. nih.gov

Computational Spectroscopic Predictions

Theoretical calculations are frequently employed to predict and interpret the spectroscopic properties of molecules, including their infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. scielo.org.zairjet.net DFT calculations, often using the B3LYP functional with various basis sets, can provide theoretical vibrational frequencies that, when scaled, show good agreement with experimental FT-IR data. scielo.org.zairjet.net These calculations aid in the assignment of specific vibrational modes to the observed spectral bands. scielo.org.za

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the 1H and 13C NMR chemical shifts of organic molecules. irjet.net These theoretical predictions are invaluable for confirming the structure of synthesized compounds by comparing the calculated shifts with experimental NMR data. irjet.net

Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions and, consequently, the UV-Vis absorption spectra of molecules. scielo.org.zaresearchgate.net These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insights into the electronic transitions, such as n → π* and π → π*, that are responsible for the observed UV-Vis absorption bands. researchgate.net

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a ligand to a specific biological target, such as an enzyme or receptor. nih.govekb.eg This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

For urea (B33335) derivatives, molecular docking studies have been conducted to investigate their potential as inhibitors of various enzymes. nih.gov For example, novel urea derivatives have been designed and evaluated as inhibitors of p38 mitogen-activated protein kinase (MAPK), a key enzyme in inflammatory pathways. nih.gov Docking simulations can reveal the specific amino acid residues in the active site that interact with the ligand, highlighting key hydrogen bonds and hydrophobic interactions that contribute to binding affinity. nih.gov Such studies have shown that urea derivatives can exhibit good theoretical affinity for their target proteins, sometimes even better than known reference compounds. nih.gov

Cheminformatics and Bioinformatics Approaches in Compound Analysis

Cheminformatics and bioinformatics tools play a significant role in the analysis of compounds like this compound, particularly in the context of drug discovery and development. nih.gov These approaches encompass a wide range of computational methods for analyzing chemical data, predicting biological activities, and assessing pharmacokinetic properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies, a key component of cheminformatics, aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov This allows for the prediction of the activity of new, unsynthesized compounds. Bioinformatics approaches are often used in conjunction with experimental data to identify potential biological targets and to understand the molecular pathways in which a compound might be involved. nih.gov For instance, studies on L-3-hydroxytyrosine templated urea derivatives have utilized bioinformatics to support in vitro antioxidant activity findings and to identify potential protein targets. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

This technique provides a detailed picture of how molecules interact with their neighbors in the solid state. For related urea derivatives, Hirshfeld surface analysis has been used to show that molecules can be linked by various hydrogen bonds, such as N—H⋯O and O—H⋯N, forming supramolecular structures. nih.gov The analysis can also reveal the presence of weaker interactions, like C—H⋯π contacts, which can influence the crystal packing. nih.gov The percentage contributions of different interatomic contacts to the Hirshfeld surface can be calculated, offering a quantitative measure of their importance in the crystal structure. nih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Analysis

In silico ADME prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. ekb.egnih.gov Various computational models and software, such as SwissADME, are used to predict parameters like gastrointestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes. ekb.egnih.gov

These predictions are often based on physicochemical properties and established rules like Lipinski's rule of five. nih.gov For example, in silico studies on melatonin (B1676174) derivatives have been used to predict their oral bioavailability and potential to cross the blood-brain barrier. nih.gov Such analyses can guide the design of new derivatives with improved pharmacokinetic profiles. nih.gov Molecular docking with metabolic enzymes, such as cytochrome P450s, can also be performed to predict a compound's metabolic stability. nih.gov

Biological Activity Research and Molecular Target Identification

In Vitro Antiproliferative Activity against Cancer Cell Lines

The potential of 3-Amino-1-(4-methoxyphenyl)urea and its derivatives as anticancer agents has been a subject of investigation. These studies aim to identify novel compounds that can selectively target and inhibit the growth of cancer cells.

The National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) has been instrumental in the initial screening of compounds for potential anticancer activity. researchgate.net The NCI-60 human tumor cell line panel, a set of 60 different human cancer cell lines, is a primary tool for this purpose. This high-throughput screening allows for the evaluation of a compound's growth-inhibiting effects across a broad range of cancer types.

While the public databases of the NCI DTP contain extensive data on numerous compounds, specific screening results for this compound under its potential NSC (National Service Center) number were not publicly available at the time of this review. The DTP provides access to its data, which can be searched by NSC number, to facilitate further research and analysis by the scientific community. cancer.gov

Cytotoxicity assays are crucial for determining the concentration at which a compound can induce cell death in cancer cell lines. The human hepatoma cell line, HepG2, is commonly used for this purpose.

Antimicrobial Activity (Antibacterial and Antifungal)

In an era of increasing antimicrobial resistance, the discovery of new antimicrobial agents is a global health priority. Preliminary studies have suggested that this compound and its derivatives possess properties that can inhibit the growth of various pathogenic microorganisms.

Research has indicated that derivatives of this compound have shown activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae.

| Microorganism | Gram Stain | Relevance |

| Staphylococcus aureus | Positive | A leading cause of skin and soft tissue infections, as well as more serious invasive diseases. |

| Escherichia coli | Negative | A common cause of urinary tract infections, gastrointestinal illness, and bloodstream infections. |

| Klebsiella pneumoniae | Negative | A significant cause of hospital-acquired infections, including pneumonia and bloodstream infections. |

This table provides an overview of the types of bacteria against which derivatives of this compound have been tested.

To quantify the antimicrobial activity of a compound, in vitro susceptibility testing methods are employed. The serial broth dilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the drug that prevents visible growth of a microorganism. Another method that has been used for similar compounds is the agar-disc diffusion method, where the diameter of the zone of inhibition around a disc impregnated with the test compound is measured. scielo.br

While studies on urea (B33335) derivatives have utilized these methods to establish their antimicrobial potential, specific MIC values for this compound against a comprehensive panel of bacterial and fungal strains are not detailed in the currently available literature. scielo.brnih.gov Further focused studies are needed to elucidate its full spectrum of antimicrobial activity and to establish a complete profile of its MIC values.

Enzyme Inhibition Studies

Enzymes play critical roles in various physiological and pathological processes, making them attractive targets for therapeutic intervention. The ability of small molecules to inhibit specific enzymes can lead to the development of new treatments for a wide range of diseases.

Kinases are a family of enzymes that are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Therefore, kinase inhibitors are a major class of targeted therapies.

While the urea moiety is a key structural feature in many approved and investigational kinase inhibitors, specific studies on the kinase inhibitory activity of this compound are not prominently featured in the reviewed scientific literature. Research on other urea-based compounds has demonstrated potent inhibition of various kinases, suggesting that this chemical class has significant potential for the development of novel kinase inhibitors. nih.govresearchgate.net However, dedicated screening of this compound against a panel of kinases would be necessary to determine its specific enzyme inhibition profile.

Antimalarial Activity against Plasmodium falciparum

The antimalarial potential of compounds featuring a urea or phenylurea structure has been a subject of scientific investigation. Studies on various urea derivatives have demonstrated inhibitory activity against the growth of Plasmodium falciparum, the deadliest species of malaria parasite. rsc.orgnih.gov For instance, a series of amide and urea analogues based on the thiaplakortone A natural product scaffold were synthesized and screened for in vitro antimalarial activity, with several showing potent inhibition of P. falciparum growth. rsc.org Similarly, phenylurenyl chalcone (B49325) derivatives have been identified as inhibitors of P. falciparum development in vitro. nih.gov Although these findings concern related structures, they suggest that the this compound scaffold possesses features that warrant investigation for antimalarial efficacy.

To evaluate the antimalarial activity of a compound like this compound, standardized in vitro parasite growth inhibition assays are employed. These assays typically involve culturing drug-sensitive (e.g., 3D7) or drug-resistant (e.g., Dd2) strains of P. falciparum in human erythrocytes. rsc.org The parasites are exposed to a range of concentrations of the test compound for one or two full intraerythrocytic developmental cycles (approximately 48-96 hours).

The extent of parasite growth inhibition is commonly quantified using methods such as:

SYBR Green I-based fluorescence assay: This method relies on the binding of the SYBR Green I dye to parasite DNA, allowing for the quantification of parasite proliferation.

Hypoxanthine (B114508) incorporation assay: This technique measures the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids as an indicator of growth.

Enzymatic assays: The activity of parasite-specific enzymes, such as lactate (B86563) dehydrogenase (pLDH), can be measured to determine parasite viability. columbia.edu

The results are typically expressed as the 50% inhibitory concentration (IC₅₀), which is the compound concentration required to inhibit parasite growth by 50% compared to a drug-free control.

Proposed Molecular Mechanisms of Action

The precise molecular mechanism of this compound has not been specifically elucidated. However, based on studies of structurally related urea-containing antimalarials, several plausible mechanisms can be proposed. nih.govnih.gov Research suggests that such compounds may act via multiple pathways rather than a single target. nih.gov

The biological activity of urea derivatives is often attributed to their ability to interact with specific molecular targets within the parasite. For antimalarial phenylurea compounds, potential targets include:

Cysteine Proteases: Compounds like phenylurenyl chalcones have been tested for their ability to inhibit falcipain-2, a crucial cysteine protease that digests host hemoglobin in the parasite's food vacuole. nih.gov

Mitochondrial Electron Transport Chain: The cytochrome bc1 complex is a validated target for antimalarials like atovaquone. nih.gov Some phthalimide (B116566) derivatives, which share structural motifs with the subject compound, have been shown to inhibit the P. falciparum cytochrome bc1 complex. nih.gov

Protein Synthesis: Di-substituted urea derivatives have been found to inhibit protein synthesis in other protozoan parasites by activating kinases that phosphorylate the eukaryotic initiation factor 2α (eIF2α), thereby attenuating translation. mdpi.com

Table 1: Potential Molecular Targets for Urea-Based Antimalarials

| Potential Target Class | Specific Example | Proposed Function in P. falciparum |

|---|---|---|

| Cysteine Proteases | Falcipain-2 | Hemoglobin digestion for amino acid supply. nih.gov |

| Mitochondrial Complexes | Cytochrome bc1 complex | Essential for parasite respiration and ATP synthesis. nih.govnih.gov |

The chemical structure of this compound is well-suited for engaging in specific non-covalent interactions within the active site of a target protein.

Hydrogen Bonding: The urea moiety (-NH-C(=O)-NH-) is a classic hydrogen bond donor and acceptor. The two N-H groups can act as hydrogen bond donors, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. nih.govnih.gov These interactions are critical for the specific binding of many urea-based drugs to their protein targets, often mimicking the interactions of a natural peptide substrate. nih.gov The terminal amino group (-NH₂) also provides an additional site for hydrogen bonding. These groups can form a network of hydrogen bonds with amino acid residues like aspartate, glutamate, serine, and threonine in an enzyme's active site. youtube.com

Table 2: Molecular Moieties and Their Potential Interactions

| Molecular Moiety | Functional Groups | Potential Interactions |

|---|---|---|

| Urea Core | -NH-C(=O)-NH- | Hydrogen bond donor (N-H), Hydrogen bond acceptor (C=O) |

| Phenyl Ring | Aromatic System | Hydrophobic interactions, π-π stacking |

| Methoxy (B1213986) Group | -O-CH₃ | Hydrogen bond acceptor, Dipole-dipole interactions |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Impact of Substituents on Biological Potency and Selectivity

The potency and selectivity of urea (B33335) derivatives are significantly influenced by the nature and position of substituents on the aromatic rings and the urea linker. Research on various urea-based compounds has demonstrated that even minor modifications can lead to substantial changes in biological activity.

Modifications to the urea moiety itself have been shown to enhance anticancer efficacy. In broader studies of urea compounds, the electronic properties of substituents on the phenyl rings play a critical role. For instance, in a series of novel urea compounds developed as FGFR1 inhibitors, structure-activity relationship studies highlighted the importance of para-substitution on the "head" moiety with electron-withdrawing functionalities. nih.gov Similarly, strong electron-withdrawing groups were also favored for the para-substitution of the "tail" moiety of the molecule. nih.gov

The position of the urea substituent on the phenyl ring also dictates the biological activity and selectivity. In a study on phenylurea substituted 2,4-diamino-pyrimidines as anti-malarial agents, it was found that 3-substituted ureas exhibited better activity compared to their 4-substituted counterparts. nih.gov Furthermore, the 3-substituted urea derivatives displayed greater selectivity, which is a critical factor in drug design, calculated as the ratio between the desired activity (anti-malarial) and off-target effects (mammalian cytotoxicity). nih.gov For example, 3-substituted urea derivatives 21 and 22 showed selectivity indices (SI) of 20 and 17, respectively, which were superior to the SI values of the 4-substituted analogs. nih.gov

In the context of anticancer agents, the introduction of fluorine atoms on the phenyl ring has been shown to be beneficial for antiproliferative activity in certain N-aryl-N'-benzylurea derivatives. nih.gov

Table 1: Impact of Substituent Position on Biological Activity and Selectivity of Phenylurea Derivatives

| Compound Type | Relative Activity | Selectivity Index (SI) | Reference |

|---|---|---|---|

| 3-Substituted Urea | Higher | 17 - 20 | nih.gov |

This table illustrates the general trend observed in a study of anti-malarial phenylurea derivatives, where the position of the urea linkage significantly impacts activity and selectivity.

Influence of Lipophilicity on Biological Activity

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a key physicochemical property that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its biological activity. For 3-Amino-1-(4-methoxyphenyl)urea, the predicted LogP value is 0.17, indicating a relatively balanced hydrophilic-lipophilic character. stenutz.eu

Quantitative structure-activity relationship (QSAR) analyses have confirmed that lipophilicity is a significant driver for the biological activity of certain urea derivatives. nih.gov In the development of anti-malarial phenylurea substituted 2,4-diamino-pyrimidines, QSAR studies indicated that lipophilicity was a key factor for improved anti-malarial activity. nih.gov However, this can be a double-edged sword, as the most active compounds in that series also suffered from high lipophilicity, which in turn led to poor aqueous solubility and low permeability. nih.gov This highlights the need for a careful balance of lipophilicity to achieve optimal biological activity and drug-like properties.

An increase in the length of an alkyl linker in some urea analogs, which also increases lipophilicity, was found to result in a slight increase in cytotoxicity against cancer cells. nih.gov This suggests that for certain targets, increasing lipophilicity can enhance activity, likely by improving membrane permeability and access to intracellular targets.

Table 2: Lipophilicity and its Correlated Effects in Urea Derivatives

| Property | Observation | Implication | Reference |

|---|---|---|---|

| Lipophilicity (LogP) | Key driver for improved anti-malarial activity. | Higher lipophilicity can increase potency. | nih.gov |

| High Lipophilicity | Associated with poor aqueous solubility and low permeability. | A balance is required for drug development. | nih.gov |

Predictive Modeling for Biological Activity

Predictive modeling, particularly through QSAR, has become an indispensable tool in modern drug discovery. These computational models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For urea derivatives, QSAR models have been successfully developed. In one study, QSAR analyses of 4-aminodiphenylsulfone derivatives used multiple regression analysis to correlate molecular descriptors with the inhibition of dihydropteroate (B1496061) synthase, an important enzyme in bacteria. nih.gov Such models can guide the synthesis of new analogs with potentially improved activity.

More advanced predictive tools utilize machine learning and neural networks. nih.govresearchgate.net Web-based platforms like MolPredictX use in-house QSAR models to provide predictions on whether a query molecule will be active or inactive against a variety of targets, including parasites, viruses, and bacteria. nih.gov These tools can rapidly screen virtual libraries of compounds, including novel urea derivatives, to prioritize those with a higher probability of being biologically active, thereby accelerating the initial phases of drug development. nih.gov The predictions are typically qualitative (active/inactive) but can also provide quantitative probabilities for bioactivity. nih.gov

These in silico approaches, by predicting the biological activity of yet-to-be-synthesized compounds, can significantly reduce the time and cost associated with drug discovery by focusing laboratory efforts on the most promising candidates.

Applications in Chemical Synthesis and Catalysis

Use as Building Blocks for More Complex Organic Molecules

3-Amino-1-(4-methoxyphenyl)urea serves as a versatile intermediate in the synthesis of more elaborate organic structures. Its bifunctional nature, possessing both a reactive amino group and a modifiable aryl urea (B33335) moiety, allows for a variety of chemical transformations. Chemists utilize this compound as a foundational piece to construct molecules with potential applications in medicine and biology. For instance, it can act as a precursor for developing biologically active compounds or as a ligand in binding studies with biological macromolecules. The synthesis of unsymmetrical urea derivatives, a class of compounds prevalent in enzyme inhibitors and selective receptor modulators, often relies on building blocks that can be selectively functionalized. mdpi.com While traditional methods for creating ureas involve reagents like phosgene (B1210022) or isocyanates, which can be hazardous, the use of stable, pre-formed urea intermediates offers a safer and more controlled synthetic route. mdpi.comnih.gov

The general strategy involves leveraging the distinct reactivity of the different parts of the this compound molecule. The terminal amino group can participate in reactions like acylation or alkylation, while the aryl ring and its methoxy (B1213986) substituent can undergo separate modifications. This allows for a stepwise and controlled assembly of complex target molecules.

Reactivity of the this compound Moiety in Diverse Chemical Transformations

The chemical reactivity of this compound is characterized by the distinct functionalities present in its structure: the urea linkage, the terminal amino group, and the methoxy-substituted phenyl ring.

The urea bond itself can undergo hydrolysis under either acidic or basic conditions. For example, treating the compound with concentrated hydrochloric acid at elevated temperatures (80°C) can cleave the urea bond, yielding products such as 4-methoxyaniline and 3-aminourea derivatives. Conversely, hydrolysis under basic conditions, for instance with 1M sodium hydroxide (B78521) at 60°C, can produce ammonia (B1221849) and a carbamate (B1207046) intermediate.

The methoxy group (-OCH₃) on the phenyl ring is also a site of reactivity. It can be cleaved through demethylation using reagents like boron tribromide (BBr₃) in dichloromethane (B109758), which results in the formation of the corresponding hydroxyl derivative, 3-amino-1-(4-hydroxyphenyl)urea. Furthermore, the methoxy group can be replaced in nucleophilic aromatic substitution reactions. Treatment with phosphorus pentachloride (PCl₅) or phosphorus pentabromide (PBr₃) can substitute the methoxy group with a chlorine or bromine atom, respectively.

The terminal amino group provides a nucleophilic site for further functionalization, a common strategy for incorporating the urea moiety into larger molecular frameworks.

Table 1: Selected Reactions of this compound

| Reaction Type | Reagents and Conditions | Product | Reference |

| Acidic Hydrolysis | Concentrated HCl, 80°C | 4-methoxyaniline and 3-aminourea derivatives | |

| Basic Hydrolysis | 1M NaOH, 60°C | Ammonia and carbamate intermediate | |

| Demethylation | BBr₃, Dichloromethane | 3-amino-1-(4-hydroxyphenyl)urea | |

| Halogenation | PCl₅ or PBr₃ | Chloro- or bromo-phenyl derivatives |

Urea Derivatives as Catalysts in Asymmetric Synthesis

Chiral urea and thiourea (B124793) derivatives have emerged as powerful hydrogen-bond-donating organocatalysts in a wide array of asymmetric reactions. researchgate.net These catalysts are prized for their high activity, excellent enantioselectivity, broad functional group tolerance, and the often low catalyst loadings required. researchgate.net Their effectiveness stems from their ability to activate electrophiles and organize transition states through the formation of hydrogen bonds.

These organocatalysts have been successfully applied to a variety of important enantioselective transformations, including:

Mannich reactions acs.org

Strecker reactions researchgate.net

Michael additions researchgate.net

Friedel-Crafts alkylations mdpi.com

Baylis-Hillman reactions researchgate.net

The development of these catalysts has provided a valuable alternative to metal-based catalytic systems, often with the advantages of lower toxicity, greater stability, and easier handling. acs.orgnih.gov The modular nature of urea synthesis allows for the straightforward preparation and modification of these catalysts, enabling fine-tuning of their steric and electronic properties to optimize performance for specific reactions. researchgate.net

Mechanistic Insights into Urea-Catalyzed Reactions (e.g., Imine Activation via Hydrogen Bonding)

The catalytic action of urea derivatives in many asymmetric reactions is rooted in their ability to act as hydrogen-bond donors. u-tokyo.ac.jpnih.gov The two N-H protons of the urea moiety can form non-covalent bonds with Lewis basic sites on a substrate, such as the nitrogen atom of an imine or the oxygen atom of a carbonyl group. acs.orgacs.org

A key example is the activation of imines. In reactions like the asymmetric Mannich or Strecker reaction, the urea catalyst coordinates to the imine nitrogen via a dual hydrogen-bonding interaction. acs.org This interaction has several crucial effects:

Electrophilicity Enhancement: By withdrawing electron density from the imine nitrogen, the hydrogen bonds make the imine carbon more electrophilic and thus more susceptible to attack by a nucleophile. acs.orgacs.org

Conformational Organization: The hydrogen-bonding network helps to lock the substrate into a specific orientation relative to the chiral catalyst. This controlled spatial arrangement dictates the facial selectivity of the nucleophilic attack, leading to the preferential formation of one enantiomer of the product. u-tokyo.ac.jp

Transition State Stabilization: The hydrogen bonds stabilize the developing negative charge in the transition state of the reaction, lowering the activation energy and accelerating the reaction rate. researchgate.net

Kinetic and structural studies have provided strong evidence for this mechanism, confirming that imine activation through hydrogen bonding is a central feature of this class of catalysis. acs.org The self-association of urea catalysts through intermolecular hydrogen bonding can sometimes be a drawback, but this can be disrupted by additives like Brønsted acids, which can lead to a more active and rigid catalytic complex. mdpi.com

Development of Functionalized Materials (e.g., Urea-Functionalized Nanoparticles)

The principles of urea-based hydrogen bonding have been extended to the field of materials science, particularly in the development of functionalized nanoparticles. By immobilizing urea derivatives onto the surface of nanoparticles, researchers can create novel heterogeneous catalysts that combine the catalytic activity of the urea moiety with the practical advantages of a solid support, such as easy separation and recyclability. nih.govtandfonline.com

A common strategy involves coating magnetic nanoparticles (e.g., Fe₃O₄) with a layer of silica (B1680970) (SiO₂), which is then chemically modified to anchor a urea-containing ligand. nih.govtandfonline.comresearchgate.net For example, silica-coated magnetic nanoparticles can be functionalized with a ligand like (OEt)₃Si(CH₂)₃–urea–benzoic acid. nih.gov The resulting material, Fe₃O₄@SiO₂@(CH₂)₃–urea–benzoic acid, acts as a heterogeneous catalyst possessing both acidic sites and hydrogen-bonding capabilities. nih.gov

These urea-functionalized nanoparticles have been successfully employed as recoverable and reusable catalysts for various organic syntheses, including the preparation of thiazolidin-4-ones and hexahydroquinolines. nih.gov The nanoparticles' high surface area and the synergistic effect of the different functional groups contribute to their catalytic efficiency under mild reaction conditions. nih.gov Characterization techniques such as FT-IR, SEM, and VSM are used to confirm the structure and properties of these advanced materials. tandfonline.comresearchgate.net Beyond catalysis, urea functionalization has also been explored for creating nano-fertilizers, where coating urea granules with specific nanoparticles can control nutrient delivery. rsc.org

Future Research Directions

Exploration of Novel and Sustainable Synthetic Pathways for 3-Amino-1-(4-methoxyphenyl)urea and its Derivatives

The traditional synthesis of urea (B33335) derivatives often involves hazardous reagents like phosgene (B1210022) and isocyanates, which pose significant safety and environmental concerns. nih.gov Consequently, a major focus of future research is the development of greener and more sustainable synthetic routes.

Key areas of investigation include:

Catalyst-Free and Solvent-Free Reactions: Research into reactions of primary aliphatic amines with carbon dioxide in the absence of catalysts and solvents has shown promise for producing urea derivatives. rsc.org Optimizing conditions such as temperature, pressure, and reactant concentrations could lead to efficient and environmentally friendly syntheses. rsc.org

Safer Phosgene Substitutes: The use of N,N'-Carbonyldiimidazole (CDI) as a solid, less toxic alternative to phosgene is a well-established safer method for preparing ureas. nih.gov Further exploration of other phosgene equivalents and their application in the synthesis of complex urea derivatives is warranted.

Carbon Dioxide as a C1 Building Block: Metal-free methods that utilize carbon dioxide at atmospheric pressure and room temperature are being developed for the synthesis of urea derivatives. organic-chemistry.org This approach aligns with the principles of green chemistry by utilizing a renewable and abundant feedstock. rsc.orgureaknowhow.com

Flow Chemistry: The application of flow chemistry could offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability for the synthesis of this compound and its analogs.

Advanced Computational Studies for Predictive Design and Mechanism Elucidation

Computational chemistry offers powerful tools for understanding and predicting the properties and reactivity of molecules, thereby accelerating the discovery process.

Future computational research on this compound could focus on:

Predictive Design of Novel Inhibitors: Computational techniques can be used to design new inhibitors by studying the relationship between the complexation energies of known inhibitors with their target enzymes and their experimentally determined inhibition constants. nih.gov This approach has been successfully applied to the design of cyclic urea inhibitors for HIV-1 aspartic protease. nih.gov

Mechanism Elucidation: Theoretical calculations can provide detailed insights into reaction mechanisms. For instance, computational analyses have been used to elucidate the mechanism of urea decomposition by dinuclear nickel complexes, revealing different possible pathways. nih.gov Similar studies could clarify the reaction mechanisms involved in the synthesis and biological activity of this compound derivatives.

Understanding Non-Covalent Interactions: Computational methods are crucial for studying non-covalent interactions, such as hydrogen bonding and π-stacking, which play a significant role in the biological activity of urea derivatives. nih.govrsc.org These studies can guide the design of molecules with enhanced binding affinity and selectivity.

Droplet Chemistry: Recent discoveries have shown that urea can form spontaneously in tiny saltwater droplets containing carbon dioxide and ammonia (B1221849) gas without high temperatures or pressure. auburn.edu Computational work has been key to understanding that the layered acidic and basic environments within these droplets facilitate the reaction. auburn.edu Further computational exploration of this "droplet chemistry" could reveal novel, low-energy pathways for urea synthesis. auburn.edu

Identification of New Molecular Targets and Broader Biological Applications

While urea derivatives are known for a range of biological activities, there is significant potential to identify new molecular targets and expand their therapeutic applications. nih.govnih.gov

Future research directions include:

Exploration of Anticancer Properties: Diaryl urea derivatives, structurally related to approved anticancer drugs like sorafenib, are a promising area of investigation. nih.govasianpubs.orgnih.gov Future work should focus on synthesizing new derivatives of this compound and evaluating their antiproliferative activities against a wider range of cancer cell lines. nih.gov

Antimicrobial Activity: Given that some derivatives have shown activity against various bacterial strains, further studies could focus on optimizing the structure of this compound to develop more potent antimicrobial agents.

Enzyme Inhibition: The urea functionality is a key structural motif in many enzyme inhibitors. nih.gov Screening this compound and its derivatives against a variety of enzymes could lead to the discovery of new inhibitors for therapeutic targets.

Peptide and Protein Functionalization: The chemical synthesis and functionalization of bioactive peptides and proteins is an active area of research. rsc.org Urea derivatives could be explored as tools for modifying peptides and proteins to enhance their therapeutic properties.

Development of Structure-Based Drug Design Strategies for Lead Optimization

Structure-based drug design is a powerful strategy for optimizing lead compounds into clinical candidates. nih.gov This approach relies on understanding the three-dimensional structure of the target protein and how a ligand interacts with it.

For this compound, future efforts should include:

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound scaffold and evaluation of the biological activity of the resulting analogs will help to establish clear SAR. nih.gov This information is crucial for guiding the design of more potent and selective compounds. nih.gov

X-ray Crystallography and NMR Spectroscopy: Obtaining crystal structures of this compound derivatives in complex with their biological targets will provide detailed insights into the binding mode and key interactions. nih.gov This information is invaluable for rational drug design.

Molecular Docking and Dynamics Simulations: Computational docking and molecular dynamics simulations can be used to predict the binding affinity and stability of newly designed derivatives, helping to prioritize compounds for synthesis and biological testing. nih.gov